5'-Guanylic acid, 2'-deoxy-, monosodium salt
Overview
Description
5’-Guanylic acid, 2’-deoxy-, monosodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a component of DNA, where it pairs with cytosine to form the guanine-cytosine base pair. This compound is essential for the synthesis of nucleic acids and is involved in numerous biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, 2’-deoxy-, monosodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphoric acid or its derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of 5’-Guanylic acid, 2’-deoxy-, monosodium salt is commonly carried out through microbial fermentation. Specific strains of bacteria are used to convert precursor molecules into the desired nucleotide. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5’-Guanylic acid, 2’-deoxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form deoxyguanosine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of 5’-Guanylic acid, 2’-deoxy-, monosodium salt, as well as various substituted compounds. These products have distinct chemical and biological properties, making them useful in different applications .
Scientific Research Applications
5’-Guanylic acid, 2’-deoxy-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is essential for studying DNA replication, repair, and transcription processes.
Medicine: It is used in the development of antiviral and anticancer drugs, as well as in diagnostic assays.
Industry: The compound is utilized in the production of flavor enhancers and other food additives
Mechanism of Action
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, monosodium salt involves its incorporation into DNA, where it pairs with cytosine to form stable base pairs. This interaction is crucial for maintaining the integrity and stability of the DNA double helix. Additionally, the compound can act as a substrate for various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine 5’-monophosphate: Another nucleotide derivative involved in DNA synthesis.
2’-Deoxycytidine 5’-monophosphate: Pairs with guanine in DNA.
2’-Deoxythymidine 5’-monophosphate: Complements adenine in DNA.
Uniqueness
5’-Guanylic acid, 2’-deoxy-, monosodium salt is unique due to its specific role in pairing with cytosine in DNA. This pairing is essential for the structural stability and function of the DNA molecule. Additionally, its involvement in various biochemical pathways and its applications in research and industry highlight its significance compared to other nucleotide derivatives .
Properties
IUPAC Name |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAXGYYQGCWDBG-FPKZOZHISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84176-69-2 | |
Record name | 5'-Guanylic acid, 2'-deoxy-, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Guanylic acid, 2'-deoxy-, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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